Product packaging for 2-Chloronicotinic anhydride(Cat. No.:)

2-Chloronicotinic anhydride

Cat. No.: B12837468
M. Wt: 297.09 g/mol
InChI Key: HMVJNDPMHQZOHI-UHFFFAOYSA-N
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Description

2-Chloronicotinic anhydride is a versatile reagent designed for advanced chemical synthesis in research settings. Its primary value lies in its role as an activated derivative of 2-chloronicotinic acid, a molecular scaffold of significant importance in developing bioactive compounds . Upon hydrolysis, the molecule yields 2-chloronicotinic acid, a key building block in the synthesis of various agrochemicals and pharmaceuticals . In agrochemical research, intermediates derived from this compound are pivotal in the study and development of highly effective herbicides, such as nicosulfuron and diflufenican, which are noted for their selective action and favorable environmental compatibility . Within pharmaceutical research, the 2-chloronicotinic acid core is a critical fragment in the synthesis of several active ingredients, including the non-nucleoside reverse transcriptase inhibitor nevirapine and the non-steroidal anti-inflammatory drug pranoprofen . The anhydride form offers a reactive handle for chemists to explore novel synthetic routes, particularly in the formation of esters and amides, or to create complex heterocyclic systems like pyrazolines and pyrazoles, which are common structures in medicinal and materials chemistry . By providing a high-purity and reactive source of the 2-chloronicotinate moiety, this anhydride facilitates the efficient synthesis of complex target molecules, aiding researchers in the discovery and optimization of new chemical entities for agricultural and therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Cl2N2O3 B12837468 2-Chloronicotinic anhydride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6Cl2N2O3

Molecular Weight

297.09 g/mol

IUPAC Name

(2-chloropyridine-3-carbonyl) 2-chloropyridine-3-carboxylate

InChI

InChI=1S/C12H6Cl2N2O3/c13-9-7(3-1-5-15-9)11(17)19-12(18)8-4-2-6-16-10(8)14/h1-6H

InChI Key

HMVJNDPMHQZOHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 2 Chloronicotinic Anhydrides

Nucleophilic Acyl Substitution Reactions of Anhydrides

The reaction between 2-chloronicotinic anhydride (B1165640) and primary or secondary amines is a fundamental method for the synthesis of 2-chloronicotinamides. The reaction is initiated by the nucleophilic attack of the amine's nitrogen atom on one of the anhydride's carbonyl carbons. youtube.com The resulting tetrahedral intermediate collapses, eliminating a molecule of 2-chloronicotinate and forming a protonated amide. A second equivalent of the amine is typically required to act as a base, deprotonating the intermediate to yield the final, neutral amide product and an ammonium (B1175870) carboxylate salt. libretexts.orgyoutube.com

The general reaction is as follows: (2-ClC₅H₃NCO)₂O + 2 RNH₂ → 2-ClC₅H₃NCONHR + [RNH₃]⁺[2-ClC₅H₃NCOO]⁻

This method is widely applicable for the preparation of various substituted amides.

Table 1: Examples of Amide Formation from 2-Chloronicotinic Anhydride

Amine Nucleophile Product (Amide)
Ammonia (NH₃) 2-Chloronicotinamide
Methylamine (CH₃NH₂) N-Methyl-2-chloronicotinamide
Diethylamine ((CH₃CH₂)₂NH) N,N-Diethyl-2-chloronicotinamide

This compound readily reacts with alcohols and water, undergoing alcoholysis and hydrolysis, respectively.

Alcoholysis to form Esters: When treated with an alcohol, this compound yields one molecule of a 2-chloronicotinate ester and one molecule of 2-chloronicotinic acid. libretexts.orgchemistrystudent.comchemguide.co.uk This reaction, known as alcoholysis, is a common and efficient method for ester synthesis. uomustansiriyah.edu.iq The reaction can proceed under neutral conditions but is often accelerated by the presence of a base like pyridine (B92270), which neutralizes the carboxylic acid byproduct. uomustansiriyah.edu.iqlibretexts.org

The general reaction with an alcohol is: (2-ClC₅H₃NCO)₂O + ROH → 2-ClC₅H₃NCOOR + 2-ClC₅H₃NCOOH

Table 2: Examples of Ester Formation from this compound

Alcohol Nucleophile Product (Ester)
Methanol (CH₃OH) Methyl 2-chloronicotinate
Ethanol (CH₃CH₂OH) Ethyl 2-chloronicotinate
Isopropanol ((CH₃)₂CHOH) Isopropyl 2-chloronicotinate

Hydrolysis to form Carboxylic Acid: In the presence of water, this compound undergoes hydrolysis to produce two molecules of 2-chloronicotinic acid. libretexts.orglibretexts.org This reaction is typically rapid and serves as a reminder that anhydrides should be protected from moisture to prevent degradation. libretexts.org While this specific reaction has limited synthetic utility as it reverts the anhydride to its parent acid, it exemplifies the high reactivity of the anhydride. libretexts.org

The hydrolysis reaction is: (2-ClC₅H₃NCO)₂O + H₂O → 2 2-ClC₅H₃NCOOH

Role of Anhydride Intermediates in the Derivatization of 2-Chloronicotinic Acid

2-Chloronicotinic acid is a valuable building block for numerous pharmaceutical and agricultural products. researchgate.netresearchgate.net Its derivatization frequently requires the activation of the carboxylic acid group to facilitate reactions with weak nucleophiles. The conversion of 2-chloronicotinic acid into an anhydride intermediate is a key strategy for this activation.

Instead of isolating the often unstable anhydride, it is commonly generated in situ. This can be achieved by reacting 2-chloronicotinic acid with a dehydrating agent or by forming a mixed anhydride with another, more reactive acylating agent like a chloroformate or another acid chloride. This transient anhydride intermediate is highly reactive towards nucleophilic acyl substitution and will readily react with an added amine or alcohol in the same reaction vessel. This approach circumvents the need for the harsher conditions or the handling of highly reactive acid chlorides, allowing for the synthesis of esters and amides under milder conditions. researchgate.net

Mechanistic Investigations of Anhydride Reactivity and Selectivity

The mechanism of nucleophilic acyl substitution on anhydrides proceeds through a well-established addition-elimination pathway. masterorganicchemistry.com The reaction is initiated by the nucleophile's attack on a carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. youtube.comlibretexts.org This intermediate is typically short-lived and collapses by ejecting the most stable leaving group, which in the case of a symmetrical anhydride is a carboxylate anion. libretexts.org

In the case of an unsymmetrical (mixed) anhydride, the reaction exhibits selectivity. The incoming nucleophile will preferentially attack the more electrophilic of the two carbonyl carbons. This is generally the carbon that is less sterically hindered and bonded to the more electron-withdrawing acyl group. The selectivity is therefore influenced by both steric and electronic factors, as well as the relative leaving group ability of the two different carboxylates. Quantitative studies on mixed carboxylic anhydrides have been performed to determine the velocities of competing reaction pathways. rsc.org

Catalytic Activation of Anhydride Reactivity

While this compound is already a reactive species, its reactions can be further accelerated through catalysis.

Base Catalysis: Nucleophilic bases, such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP), are effective catalysts. The catalyst first attacks the anhydride to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the anhydride itself and is rapidly attacked by the primary nucleophile (e.g., an alcohol). The catalyst is then regenerated, completing the catalytic cycle.

Acid Catalysis: Brønsted or Lewis acids can activate the anhydride by coordinating to one of the carbonyl oxygen atoms. This coordination enhances the polarization of the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to attack by weak nucleophiles.

These catalytic methods allow for reactions to be carried out under milder conditions and can improve reaction rates and yields, particularly when using less reactive nucleophiles.

Based on a comprehensive search for scholarly articles and research data, there is currently insufficient publicly available information to generate a detailed scientific article on the "Computational and Theoretical Studies on this compound" that adheres to the specific outline provided.

The existing body of research focuses predominantly on the related compound, 2-chloronicotinic acid . While studies on the acid utilize methods such as Density Functional Theory (DFT) and ab initio calculations to explore its molecular structure, vibrational spectra, and other properties, this information is not directly applicable to this compound.

Chemical compounds, even those as closely related as an acid and its corresponding anhydride, possess distinct molecular structures and, consequently, different electronic and geometric properties. Transferring computational data from the acid to the anhydride would be scientifically inaccurate and would not meet the requirements for a thorough and precise analysis as requested in the outline.

Searches for specific computational and theoretical data on This compound did not yield the necessary research findings related to:

Geometry optimization and conformational analysis.

Vibrational frequency calculations.

Molecular orbital analysis.

Application of Ab Initio methods.

Quantum chemical analysis of reactivity, including electrophilicity and nucleophilicity indices.

Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions, the article cannot be generated at this time due to the lack of specific research on the target compound.

Computational and Theoretical Studies on 2 Chloronicotinic Anhydrides

Reaction Pathway Modeling for Anhydride (B1165640) Formation and Transformation

Computational and theoretical studies are instrumental in elucidating the complex reaction mechanisms involved in the formation and subsequent transformations of 2-chloronicotinic anhydride. Through the use of quantum mechanical calculations, researchers can model reaction pathways, identify transition states, and determine the energetic feasibility of various chemical processes. These theoretical investigations provide a molecular-level understanding that complements experimental findings.

The formation of this compound, like other carboxylic anhydrides, can be computationally modeled to understand the underlying mechanisms. A common synthetic route involves the reaction of an acid chloride with a carboxylate salt. The reaction mechanism proceeds via a nucleophilic acyl substitution. Computational models can map the potential energy surface of this reaction, identifying the key intermediates and transition states.

Another modeled pathway for anhydride formation is the dehydration of carboxylic acids. This process can be computationally investigated to determine the activation energy barriers with and without catalysts. Theoretical calculations can also explore the use of dehydrating agents, such as P2O5, by modeling the interactions and reaction steps at a molecular level.

The transformation of this compound primarily involves nucleophilic acyl substitution reactions. Computational studies can provide detailed insights into the reaction pathways with various nucleophiles, such as water, alcohols, and amines. These models help in understanding the reactivity of the anhydride and predicting the products of its reactions. For instance, the hydrolysis of an anhydride to form two carboxylic acid molecules can be modeled to determine the reaction kinetics and the role of catalysts.

Modeling Anhydride Reactions with Nucleophiles

The reaction of this compound with nucleophiles follows a general addition-elimination mechanism. Computational modeling of these reactions typically involves the following steps:

Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate.

Tetrahedral Intermediate: This high-energy intermediate is characterized by a tetracoordinate carbon atom.

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a leaving group, which is a carboxylate anion.

The energy profile of these reactions can be calculated to determine the activation energies and reaction enthalpies, providing a quantitative measure of the reaction's feasibility and rate.

Reaction StepDescriptionComputational Focus
Nucleophilic Attack The initial interaction between the nucleophile and the carbonyl carbon.Modeling the trajectory of the nucleophile and the change in geometry of the anhydride.
Transition State 1 The highest energy point leading to the tetrahedral intermediate.Calculation of the activation energy for the formation of the tetrahedral intermediate.
Tetrahedral Intermediate A transient species with a single bond between the carbonyl carbon and oxygen.Optimization of the geometry and calculation of the stability of the intermediate.
Transition State 2 The highest energy point for the collapse of the intermediate.Calculation of the activation energy for the expulsion of the leaving group.
Product Formation The final step resulting in the acylated nucleophile and a carboxylate.Determination of the overall reaction energy and product stability.

Computational Insights into Acyl Group Transfer

Theoretical studies on acyl group transfer reactions involving anhydrides provide valuable information on the factors influencing reactivity. Density Functional Theory (DFT) calculations are often employed to investigate the electronic structure of the reactants, transition states, and products. These studies can reveal how substituents on the acyl group affect the reaction barrier. For this compound, the electron-withdrawing nature of the chlorine atom and the pyridine (B92270) ring would be a key focus of such computational analysis.

In the context of mixed anhydrides, computational models can predict the selectivity of nucleophilic attack on one of the two distinct carbonyl groups. This selectivity is governed by both steric and electronic factors, which can be quantified through theoretical calculations.

FactorInfluence on ReactivityComputational Metric
Electronic Effects Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, enhancing reactivity.Partial atomic charges, molecular electrostatic potential maps.
Steric Hindrance Bulky groups around the carbonyl carbon can impede nucleophilic attack, decreasing reactivity.Geometrical parameters, steric energy calculations.
Leaving Group Ability A more stable carboxylate anion is a better leaving group, facilitating the reaction.Calculated pKa of the corresponding carboxylic acid, energy of the anion.
Solvent Effects The polarity of the solvent can influence the stability of charged intermediates and transition states.Solvation models (e.g., PCM, SMD).

While specific computational studies on this compound are not extensively available, the principles derived from theoretical investigations of other anhydrides provide a robust framework for understanding its chemical behavior. Future computational work will likely focus on delineating the precise reaction pathways and energetic landscapes for the formation and transformations of this important chemical compound.

Applications in Advanced Organic Synthesis and Material Science Research

Utilization as a Key Intermediate in Complex Organic Synthesis

The anhydride (B1165640) is a pivotal building block in multi-step synthetic pathways where the formation of ester or amide bonds is required. As an activated derivative of 2-chloronicotinic acid, it facilitates reactions that would otherwise be inefficient or require harsher conditions.

2-Chloronicotinic anhydride is instrumental in the synthesis of novel sulfonylurea derivatives. Specifically, a mixed carbonic anhydride of 6-chloronicotinic acid acts as a key intermediate. The synthesis is a multi-step process that begins with the activation of the carboxylic acid. vjst.vnresearchgate.net

Table 1: Synthesis Steps for Sulfonylurea Derivatives via a Mixed Anhydride Intermediate

Step Starting Material Reagents Intermediate/Product Reported Yield
1 6-Chloronicotinic acid Ethyl chloroformate, Triethylamine 6-Chloronicotinic (ethyl carbonic) anhydride Not Isolated
2 6-Chloronicotinic (ethyl carbonic) anhydride 4-(2-aminoethyl) benzenesulfonamide 6-chloro-N-(4-sulfamoylphenethyl) nicotinamide 91.2%
3 6-chloro-N-(4-sulfamoylphenethyl) nicotinamide Ethyl chloroformate, Potassium carbonate Sulfonyl carbamate intermediate -

The precursor to the anhydride, 2-chloronicotinic acid, is a critical starting material for numerous nitrogen-containing heterocyclic compounds, which are significant scaffolds in pharmaceuticals and agrochemicals. researchgate.netatlantis-press.com The synthesis of these complex systems often requires the activation of the carboxylic acid group of 2-chloronicotinic acid, a role fulfilled by its conversion to a more reactive species like an anhydride or an acid chloride. google.com This activation enables the subsequent formation of amide or ester linkages, which are crucial steps in building the final heterocyclic structure.

Prominent examples of such compounds include:

Pranoprofen: A non-steroidal anti-inflammatory drug (NSAID). researchgate.netnbinno.com

Diflufenican: A widely used herbicide in agriculture. researchgate.netnbinno.com

In the synthesis of diflufenican, for instance, 2-chloronicotinic acid is typically activated before being coupled with other aromatic moieties. One patented method involves reacting 2-chloronicotinic acid with 3-trifluoromethyl phenol to form an ester intermediate, which is then reacted with 2,4-difluoroaniline. google.com While this specific route proceeds through an ester, the fundamental chemical principle involves activating the carboxylic acid, a function for which this compound is well-suited.

Role in the Development of Fine Chemicals and Specialty Materials

The utility of 2-chloronicotinic acid and its activated forms, such as the anhydride, extends to the broader field of fine and specialty chemicals. nbinno.com Its structural features—a pyridine (B92270) ring substituted with both a chlorine atom and a reactive carbonyl group—make it a valuable precursor for creating molecules with specific functions.

Agrochemicals: Beyond diflufenican, 2-chloronicotinic acid is a key intermediate for the herbicide nicosulfuron and the fungicide boscalid (B143098). guidechem.com The synthesis of these complex molecules relies on the reactivity of the 2-chloropyridine-3-carboxylic acid core to build the final, agriculturally active compounds.

Pharmaceuticals: It is a foundational intermediate for several drugs, including the anti-inflammatory agent niflumic acid. guidechem.com

The anhydride form facilitates these syntheses by providing a reliable method for acylation, allowing the pyridine ring to be efficiently incorporated into larger, more complex molecular architectures.

Investigation of Anhydride-Based Reagents in Novel Synthetic Transformations

Carboxylic anhydrides are a well-established class of reagents in organic synthesis, prized for their role as acylating agents. longdom.orgfiveable.me They are generally more reactive than their corresponding carboxylic acids but less so than acyl chlorides, offering a balance of reactivity and stability. chemistrysteps.comlibretexts.org The reactivity of this compound is centered on the high electrophilicity of its carbonyl carbons. longdom.org

This inherent reactivity allows it to participate in a variety of nucleophilic acyl substitution reactions:

Amide Formation: Anhydrides react readily with primary and secondary amines to form amides, a fundamental transformation in the synthesis of many pharmaceuticals and biologically active compounds. fiveable.melibretexts.org

Ester Formation: The reaction of anhydrides with alcohols yields esters. This process is crucial for producing a wide range of commercial products. longdom.orglibretexts.org

The use of this compound in these transformations allows for the introduction of the 2-chloro-3-pyridinylcarbonyl moiety into various substrates under relatively mild conditions. This makes it a valuable tool for researchers exploring new molecular entities in drug discovery and materials science.

Q & A

Q. Advanced Optimization Strategies :

  • Catalyst Selection : Use of Lewis acid catalysts (e.g., ZnCl₂) can enhance reaction efficiency and reduce side reactions.
  • Temperature Control : Maintaining temperatures between 60–80°C minimizes thermal decomposition while promoting anhydride formation.
  • Solvent Choice : Refluxing in anhydrous toluene or dichloromethane reduces hydrolysis of the acyl chloride intermediate.
  • Byproduct Mitigation : Incorporating molecular sieves or desiccants (e.g., MgSO₄) absorbs residual moisture, preventing acid reformation.

Reference yields from similar reactions (e.g., azaxanthone synthesis) suggest optimizing molar ratios (e.g., 1:1.2 acid-to-SOCl₂) to achieve >80% purity .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Q. Basic Characterization Methods :

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with a solvent system (e.g., ethyl acetate/hexane, 3:7) to monitor reaction progress. A single UV-active spot under 254 nm indicates purity .
  • Melting Point Analysis : Compare observed melting points to literature values (e.g., USP standards) for preliminary purity assessment .

Q. Advanced Analytical Techniques :

  • High-Performance Liquid Chromatography (HPLC) : Utilize a C18 column with UV detection (λ = 260 nm) and a mobile phase of acetonitrile/water (70:30) to quantify impurities. USP-grade methods recommend <2% impurity thresholds .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm structural integrity via aromatic proton signals (δ 8.5–9.0 ppm for pyridine ring protons) and absence of acid protons (δ >10 ppm).
    • ¹³C NMR : Verify carbonyl carbons (δ 165–170 ppm) and anhydride-specific signals.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detect anhydride C=O stretching vibrations at 1750–1850 cm⁻¹ and absence of -OH bands (2500–3500 cm⁻¹) .

What experimental strategies are effective in resolving contradictory data regarding the reactivity of this compound in nucleophilic acyl substitution reactions?

Q. Advanced Methodological Approaches :

  • Control Experiments :
    • Compare reactivity with nucleophiles (e.g., amines, alcohols) under inert (N₂) vs. ambient conditions to assess moisture sensitivity.
    • Use kinetic studies to differentiate between competing mechanisms (e.g., SN2 vs. concerted pathways).
  • Isotopic Labeling : Introduce ¹⁸O into the anhydride to track oxygen exchange during hydrolysis, clarifying reaction pathways .
  • Computational Modeling : Employ density functional theory (DFT) to simulate transition states and identify steric/electronic barriers to substitution.

Case Study : In azaxanthone synthesis, conflicting yields (e.g., 51% vs. literature reports) were resolved by optimizing cyclization conditions (e.g., substituting HCl gas for aqueous acid) and verifying intermediate stability via TLC .

How can researchers design experiments to investigate the stability of this compound under varying storage conditions?

Q. Basic Stability Protocols :

  • Accelerated Degradation Studies :
    • Expose samples to elevated temperatures (40°C, 60°C) and humidity (75% RH) over 4–8 weeks.
    • Monitor degradation via HPLC and FTIR for hydrolysis products (e.g., 2-chloronicotinic acid).
  • Light Sensitivity Testing : Store aliquots under UV light (254 nm) vs. dark conditions to assess photolytic decomposition .

Q. Advanced Data Interpretation :

  • Arrhenius Modeling : Use degradation kinetics to extrapolate shelf-life under standard conditions (25°C).
  • Multivariate Analysis : Apply design-of-experiments (DoE) to isolate factors (e.g., temperature, O₂ levels) impacting stability.

What methodologies are recommended for quantifying trace impurities in this compound batches?

Q. Advanced Quantification Techniques :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile impurities (e.g., residual SOCl₂) with a DB-5MS column and electron ionization.
  • Ion Chromatography : Quantify inorganic residues (e.g., Cl⁻ ions) from synthesis.
  • Limit Tests : Adopt USP guidelines for heavy metals (<10 ppm) and sulfated ash (<0.1%) .

Data Validation : Cross-validate results using two independent methods (e.g., HPLC and ¹H NMR) to resolve discrepancies in impurity profiles .

How can researchers optimize solvent systems for recrystallizing this compound to achieve high yields and purity?

Q. Methodological Framework :

  • Solvent Screening : Test polar (ethanol, acetone) vs. non-polar (toluene, hexane) solvents for solubility and crystal habit.
  • Gradient Crystallization : Slowly cool hot saturated solutions (e.g., in ethyl acetate) from 60°C to 4°C to promote large, pure crystals.
  • Additive Engineering : Introduce nucleation agents (e.g., seed crystals) or anti-solvents (diethyl ether) to enhance yield .

Case Study : Recrystallization in ethyl acetate/hexane (1:3) improved purity from 85% to 98% in analogous anhydride syntheses .

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